![molecular formula C13H8Br2N4S2 B11963415 5-(2-bromophenyl)-4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11963415.png)
5-(2-bromophenyl)-4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-bromophenyl)-4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a synthetic organic compound that belongs to the class of triazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromophenyl)-4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: Introduction of bromine atoms at specific positions on the phenyl and thienyl rings using brominating agents like N-bromosuccinimide (NBS).
Condensation Reaction: The final step might involve the condensation of the brominated intermediates with a hydrosulfide source under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the bromine atoms or the triazole ring, leading to dehalogenation or ring opening.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the brominated positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like sodium azide (NaN₃) or Grignard reagents (RMgX).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science:
Biology
Antimicrobial Activity: Triazole derivatives are often studied for their antimicrobial properties, and this compound might exhibit similar activities.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes, making it a candidate for drug development.
Medicine
Anticancer Research: The compound might be investigated for its potential anticancer properties, targeting specific pathways involved in cancer cell proliferation.
Antifungal Agents: Similar compounds are known for their antifungal activities, and this compound might be explored for similar uses.
Industry
Agriculture: Potential use as a pesticide or herbicide, leveraging its biological activity to protect crops.
Pharmaceuticals: Development of new drugs or therapeutic agents based on its unique chemical structure.
Wirkmechanismus
The mechanism of action of 5-(2-bromophenyl)-4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide would depend on its specific application. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity and thereby exerting its biological effects.
Cellular Pathways: It might interact with specific cellular pathways, leading to changes in cell behavior or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol: A similar compound with a thiol group instead of a hydrosulfide group.
4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol: Another related compound with a thiol group.
Uniqueness
The uniqueness of 5-(2-bromophenyl)-4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its specific substitution pattern and the presence of both bromine and hydrosulfide groups. This unique structure might confer distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C13H8Br2N4S2 |
|---|---|
Molekulargewicht |
444.2 g/mol |
IUPAC-Name |
3-(2-bromophenyl)-4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H8Br2N4S2/c14-10-4-2-1-3-9(10)12-17-18-13(20)19(12)16-7-8-5-6-11(15)21-8/h1-7H,(H,18,20)/b16-7+ |
InChI-Schlüssel |
FUJWOIZUSUQGAO-FRKPEAEDSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(S3)Br)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=C(S3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


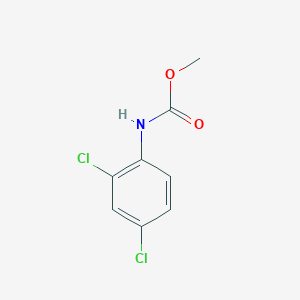

![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-bromoaniline](/img/structure/B11963354.png)

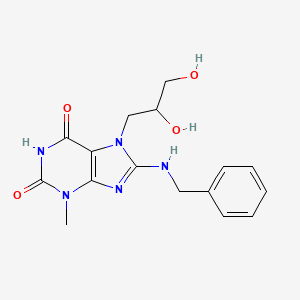
![(2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11963383.png)
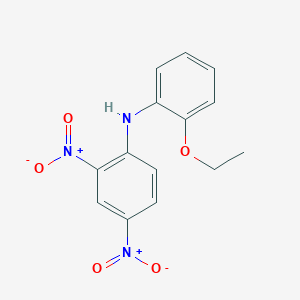
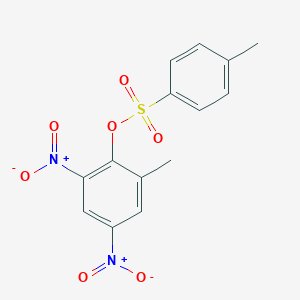
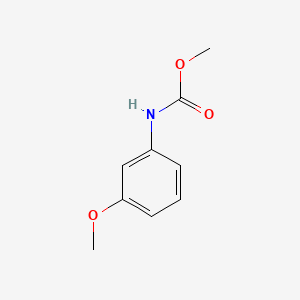
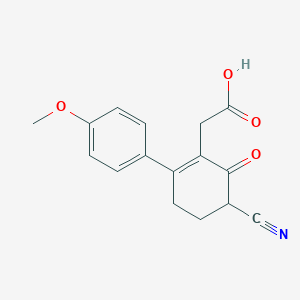
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11963418.png)
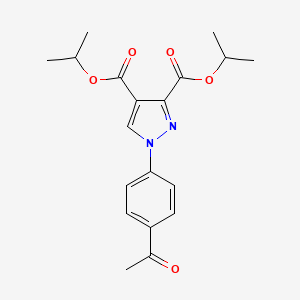
![Benzene, 1-methyl-4-[(phenylmethoxy)methyl]-](/img/structure/B11963426.png)

